Auriculin A

Übersicht

Beschreibung

Auriculin A is a synthetic atrial natriuretic factor (ANF) peptide known for its hemodynamic effects. It is primarily used in scientific research to study its influence on renal vasoconstriction, arterial baroreflex control of heart rate, systemic blood pressure, and perfusion pressure in various animal models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Auriculin A is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage of the peptide: from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Auriculin A primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products: The primary product of these reactions is the this compound peptide itself, with a molecular weight of 2542.81 g/mol and a sequence of 104 amino acids .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Auriculin A is recognized for its significant effects on cardiovascular health. Its primary functions include:

- Blood Pressure Regulation : this compound lowers blood pressure by causing vasodilation and inhibiting the renin-angiotensin-aldosterone system. Studies have shown that intravenous administration of synthetic this compound can decrease mean arterial pressure while increasing glomerular filtration rate (GFR) and natriuresis in both anesthetized and conscious animal models .

- Heart Failure Treatment : The peptide has been investigated for its potential use in treating congestive heart failure (CHF). By promoting vasodilation and reducing preload and afterload on the heart, this compound may alleviate symptoms associated with heart failure .

Renal Applications

This compound's role in renal function is another area of significant interest:

- Acute Renal Failure : Research indicates that this compound can improve renal hemodynamics and function in cases of acute renal failure. In a clinical trial involving critically ill patients with acute tubular necrosis, the administration of anaritide (a synthetic form of ANP) showed improved dialysis-free survival rates in patients with oliguria .

- Diuretic Effects : The peptide enhances diuresis by inhibiting sodium reabsorption in the kidneys, thus promoting water excretion. This property makes it a candidate for managing conditions characterized by fluid overload .

Potential Therapeutic Uses

The therapeutic applications of this compound extend beyond cardiovascular and renal systems:

- Hypertension Management : Due to its vasodilatory effects, this compound has been considered for treating hypertension, particularly in patients resistant to conventional therapies .

- Metabolic Disorders : Emerging studies suggest that ANP may play a role in regulating metabolic processes, including glucose metabolism and fat storage, indicating potential applications in metabolic syndrome management .

- Infection Control : Recent findings indicate that this compound may have anti-infective properties, suggesting its potential use as an adjunct therapy in managing infections .

Case Studies and Clinical Trials

Several studies highlight the clinical relevance of this compound:

Wirkmechanismus

Auriculin A exerts its effects by binding to specific receptors in the body, leading to a cascade of molecular events:

Vergleich Mit ähnlichen Verbindungen

Auriculin A is unique among natriuretic peptides due to its specific sequence and hemodynamic effects. Similar compounds include:

Auriculin B: Another synthetic atrial natriuretic factor with a slightly different amino acid sequence.

Atriopeptin I, II, III: Variants of atrial natriuretic peptides with distinct sequences and biological activities.

Urodilatin: A renal-specific natriuretic peptide with similar effects on sodium excretion and vasodilation

This compound stands out due to its specific sequence and potent effects on renal and cardiovascular functions, making it a valuable tool in scientific research.

Biologische Aktivität

Auriculin A, also known as atrial natriuretic peptide (ANP), is a 28-amino-acid peptide hormone produced in the cardiac atria. It plays a crucial role in cardiovascular and renal physiology, particularly in regulating blood pressure, fluid balance, and electrolyte homeostasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and clinical implications based on diverse research findings.

This compound exerts its effects primarily through the activation of particulate guanylate cyclase receptors, leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP). This signaling pathway is pivotal for many of its physiological actions:

- Vasodilation : this compound promotes vasodilation by relaxing vascular smooth muscle, which decreases systemic vascular resistance and lowers blood pressure.

- Diuresis and Natriuresis : It enhances renal blood flow and increases glomerular filtration rate (GFR), facilitating diuresis (increased urine output) and natriuresis (sodium excretion) without significantly increasing total renal blood flow .

- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) : this compound suppresses renin release from juxtaglomerular cells, thereby reducing aldosterone secretion and promoting sodium excretion .

Physiological Effects

The physiological effects of this compound are broad and impactful:

- Blood Pressure Regulation : Studies have shown that intravenous administration of this compound can lead to significant reductions in mean arterial pressure. For instance, in a study involving anesthetized dogs, mean blood pressure decreased from 134 mmHg to 122 mmHg after administration .

- Renal Function Enhancement : this compound significantly increases GFR, diuresis, and natriuresis. In the aforementioned study, GFR increased from 25.5 ml/min to 32.4 ml/min per kidney during infusion .

- Electrolyte Balance : The peptide facilitates kaliuresis (potassium excretion) alongside natriuresis, contributing to overall electrolyte homeostasis .

Clinical Applications and Case Studies

This compound has been investigated for its potential therapeutic applications in conditions such as acute kidney injury (AKI) and heart failure.

Case Study 1: Acute Kidney Injury

A multicenter randomized controlled trial evaluated the efficacy of ANP in critically ill patients with acute tubular necrosis. The study found that while overall dialysis-free survival did not significantly improve with ANP treatment, patients with oliguria showed a notable benefit, with a dialysis-free survival rate of 27% compared to 8% in the placebo group .

Case Study 2: Heart Failure

In heart failure patients, this compound has been studied for its ability to alleviate symptoms by promoting diuresis and reducing preload. Clinical trials have demonstrated that ANP administration can lead to improved renal function and symptom relief in these patients .

Summary of Research Findings

Eigenschaften

IUPAC Name |

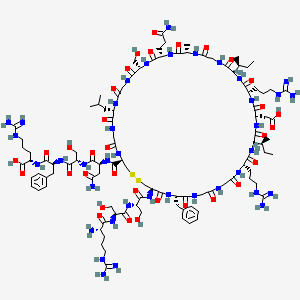

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H168N38O33S2/c1-8-51(5)80-98(172)124-41-75(150)125-53(7)82(156)129-59(28-29-72(106)147)87(161)137-66(44-143)86(160)123-42-77(152)127-61(34-50(3)4)84(158)122-43-78(153)128-70(96(170)134-64(37-73(107)148)91(165)138-68(46-145)93(167)133-63(36-55-22-14-11-15-23-55)90(164)131-60(100(174)175)27-19-33-119-104(114)115)48-176-177-49-71(140-95(169)69(47-146)139-94(168)67(45-144)136-83(157)56(105)24-16-30-116-101(108)109)97(171)132-62(35-54-20-12-10-13-21-54)85(159)121-39-74(149)120-40-76(151)126-57(25-17-31-117-102(110)111)88(162)142-81(52(6)9-2)99(173)135-65(38-79(154)155)92(166)130-58(89(163)141-80)26-18-32-118-103(112)113/h10-15,20-23,50-53,56-71,80-81,143-146H,8-9,16-19,24-49,105H2,1-7H3,(H2,106,147)(H2,107,148)(H,120,149)(H,121,159)(H,122,158)(H,123,160)(H,124,172)(H,125,150)(H,126,151)(H,127,152)(H,128,153)(H,129,156)(H,130,166)(H,131,164)(H,132,171)(H,133,167)(H,134,170)(H,135,173)(H,136,157)(H,137,161)(H,138,165)(H,139,168)(H,140,169)(H,141,163)(H,142,162)(H,154,155)(H,174,175)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t51-,52-,53-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFHQKHAKHCKJG-NNAOVHMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H168N38O33S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238557 | |

| Record name | Atrial natriuretic factor prohormone (8-33) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2542.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91421-87-3 | |

| Record name | Atrial natriuretic factor prohormone (8-33) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic factor prohormone (8-33) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.